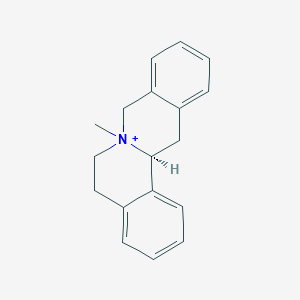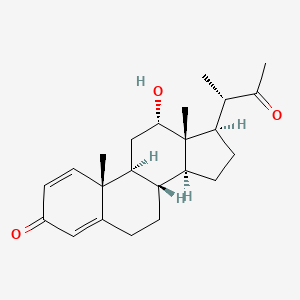
7-Methyloctyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyloctyl sulfate is an organosulfate oxoanion that is the conjugate base of 7-methyloctyl hydrogen sulfate. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a 7-methyloctyl hydrogen sulfate.
Applications De Recherche Scientifique
Antimuscarinic Agent Synthesis
Sila-hexocyclium methyl sulfate, a silicon analogue of the antimuscarinic agent hexocyclium methyl sulfate, has been synthesized for experimental pharmacology to classify subtypes of muscarinic receptors. This demonstrates the use of sulfate esters in developing selective antimuscarinic agents, contributing significantly to receptor subtype classification in pharmacology (Tacke et al., 1989).
Catecholamine Methylation in Neuroblastoma Cells
Research has explored the methylation of dopamine in neuroblastoma cells, where 7-deaza analogues inhibited catechol O-methyltransferase, resulting in the increased synthesis of dopamine 3-sulfate. This study enhances our understanding of catecholamine methylation and its implications for neurobiology (Michelot et al., 1977).
Transformation Studies in Steroids
The study of transformations in 7-oxygenated steroids, specifically their sulfate esters, has revealed methodologies for characterizing and elucidating the structure of these steroids in complex biomatrices. This is critical for understanding steroid biochemistry and its applications in biological matrices (Marwah et al., 2002).
Analyzing Reactive Metabolites
Research on 7-hydroxymethyl-12-methylbenz[alpha]anthracene has shown its transformation by liver cytosolic sulfotransferase to reactive 7-HMBA sulfate, providing insights into the mutagenic properties of certain metabolites. This has implications in understanding the mutagenicity of various compounds in biological systems (Watabe et al., 1982).
Propriétés
Formule moléculaire |
C9H19O4S- |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
7-methyloctyl sulfate |
InChI |
InChI=1S/C9H20O4S/c1-9(2)7-5-3-4-6-8-13-14(10,11)12/h9H,3-8H2,1-2H3,(H,10,11,12)/p-1 |
Clé InChI |
ARACXKCAGMFROY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




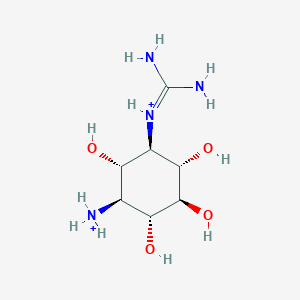
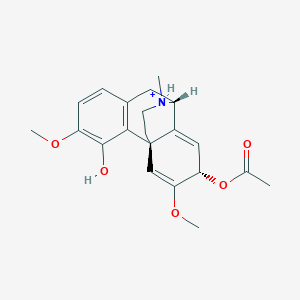

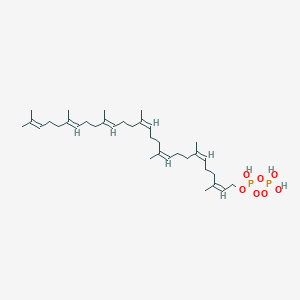
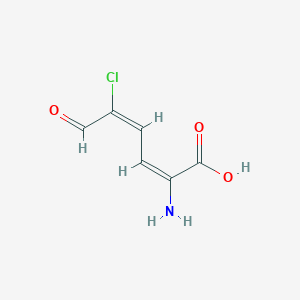

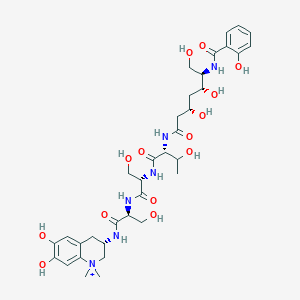

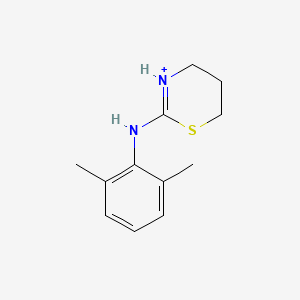

![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1263829.png)
